
3-Carbamoyl-1-decylpyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-decylpyridinium chloride is a chemical compound with the molecular formula C18H30ClN3O2 It is a member of the pyridinium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-decylpyridinium chloride typically involves the reaction of decylamine with nicotinic acid, followed by chlorination. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process may include steps such as purification through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
3-Carbamoyl-1-decylpyridinium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
3-Carbamoyl-1-decylpyridinium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: It may be explored for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-Carbamoyl-1-decylpyridinium chloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Some compounds similar to 3-Carbamoyl-1-decylpyridinium chloride include:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Nicotinamide derivatives: Used in various biochemical and pharmaceutical applications.
Uniqueness
What sets this compound apart from similar compounds is its unique structural properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
2520-49-2 |
|---|---|
分子式 |
C16H27ClN2O |
分子量 |
298.8 g/mol |
IUPAC 名称 |
1-decylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-2-3-4-5-6-7-8-9-12-18-13-10-11-15(14-18)16(17)19;/h10-11,13-14H,2-9,12H2,1H3,(H-,17,19);1H |
InChI 键 |
ZGWULIQTOCTJOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


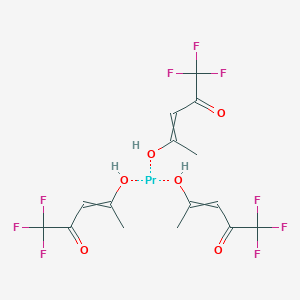
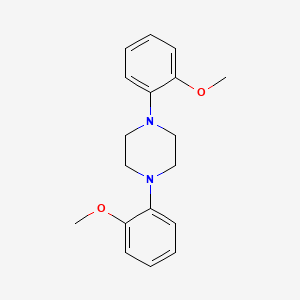
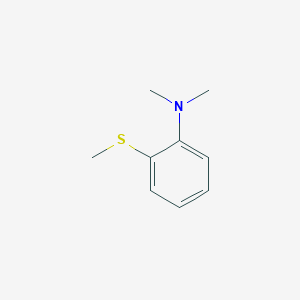
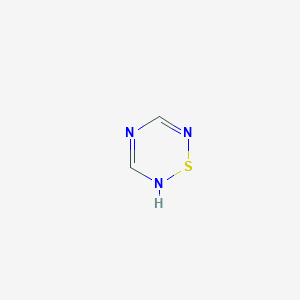
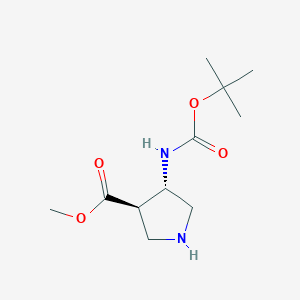
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
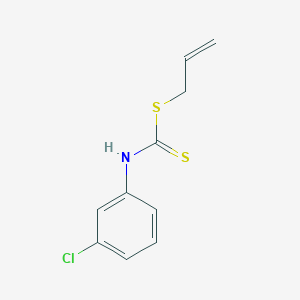

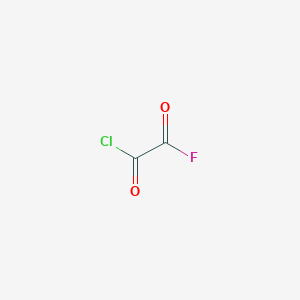
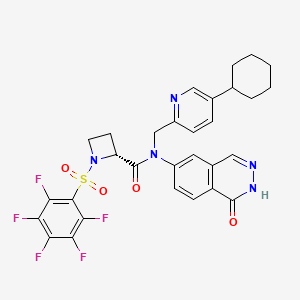
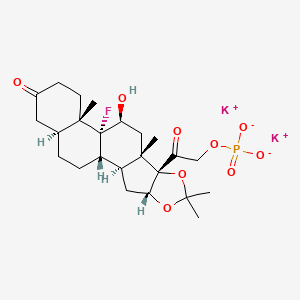
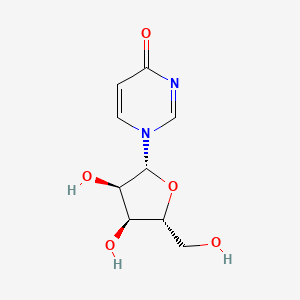
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
